Cyclopropyl-(6-trifluoromethyl-pyridin-2-yl)-amine
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Overview
Description
Cyclopropyl-(6-trifluoromethyl-pyridin-2-yl)-amine is a compound that features a cyclopropyl group attached to a pyridine ring substituted with a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(6-trifluoromethyl-pyridin-2-yl)-amine typically involves the reaction of cyclopropylamine with 6-trifluoromethyl-2-chloropyridine under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(6-trifluoromethyl-pyridin-2-yl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry ether or THF.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are performed in the presence of a base in aprotic solvents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with different nucleophiles replacing the amine group.
Scientific Research Applications
Cyclopropyl-(6-trifluoromethyl-pyridin-2-yl)-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets and modulate their activity.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: The compound serves as a tool for studying biological processes and pathways, especially those involving pyridine derivatives.
Mechanism of Action
The mechanism of action of Cyclopropyl-(6-trifluoromethyl-pyridin-2-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The cyclopropyl group contributes to the rigidity and conformational stability of the molecule, influencing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl-(6-chloropyridin-2-yl)-amine
- Cyclopropyl-(6-methylpyridin-2-yl)-amine
- Cyclopropyl-(6-fluoropyridin-2-yl)-amine
Uniqueness
Cyclopropyl-(6-trifluoromethyl-pyridin-2-yl)-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable scaffold in drug design and other applications where these properties are desirable .
Properties
CAS No. |
944580-74-9 |
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Molecular Formula |
C9H9F3N2 |
Molecular Weight |
202.18 g/mol |
IUPAC Name |
N-cyclopropyl-6-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)7-2-1-3-8(14-7)13-6-4-5-6/h1-3,6H,4-5H2,(H,13,14) |
InChI Key |
LQVNHNDZYRLLIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=CC=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
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